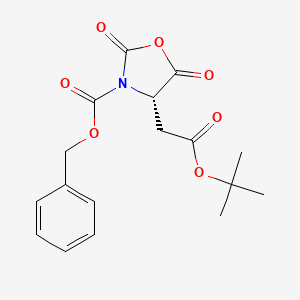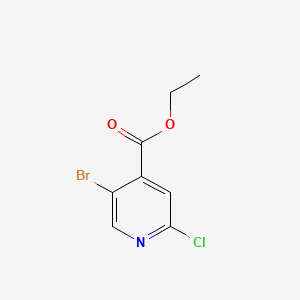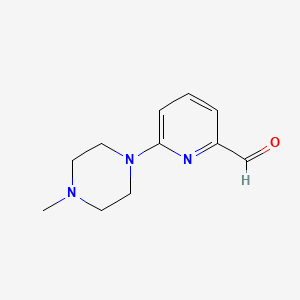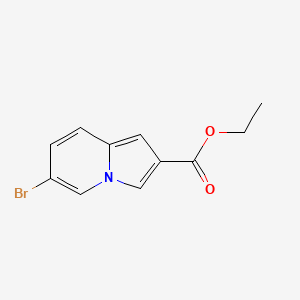
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of an ethyl ester group, a phenyl ring, and a hydrazinecarbonyl group attached to an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate typically involves the reaction of ethyl acrylate with 3-(hydrazinecarbonyl)benzaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and reactors also enhances the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate involves its interaction with various molecular targets. The hydrazinecarbonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins and enzymes, potentially altering their function and activity. The molecular pathways involved include the inhibition of enzyme activity and the disruption of cellular processes.
類似化合物との比較
Similar Compounds
Ethyl 3-(3-(hydrazinecarbonyl)phenyl)propanoate: Similar structure but with a propanoate moiety instead of an acrylate.
Methyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester.
3-(3-(Hydrazinecarbonyl)phenyl)acrylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate is unique due to its combination of an ethyl ester group and an acrylate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
1223593-77-8 |
|---|---|
分子式 |
C12H14N2O3 |
分子量 |
234.25 g/mol |
IUPAC名 |
ethyl (E)-3-[3-(hydrazinecarbonyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-11(15)7-6-9-4-3-5-10(8-9)12(16)14-13/h3-8H,2,13H2,1H3,(H,14,16)/b7-6+ |
InChIキー |
YLOFVTUDZZAYNG-VOTSOKGWSA-N |
SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C(=O)NN |
異性体SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)NN |
正規SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C(=O)NN |
同義語 |
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


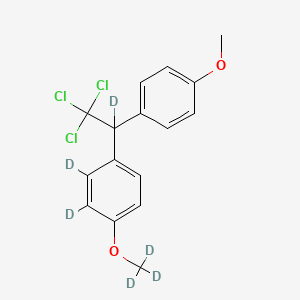
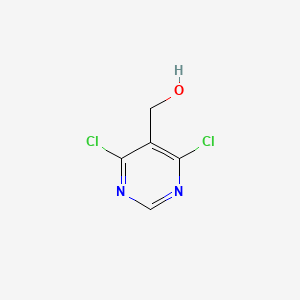

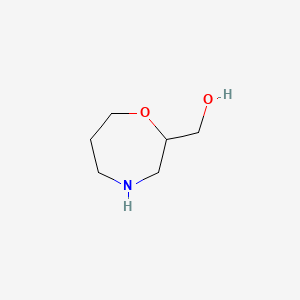
![Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596798.png)
![4-[(S)-Amino-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol](/img/structure/B596799.png)


